1,2-Dibromo-1,2-dichloroethane
Description
Discovery and Early Investigations
The systematic investigation of 1,2-dibromo-1,2-dichloroethane can be traced to the pioneering work of Carl Schorlemmer in 1881, when he conducted fundamental studies on the action of hydrochloric acid on ethylene alcohol (ethylene glycol). Schorlemmer's research, published in the Journal of the Chemical Society, established one of the earliest documented synthetic pathways to halogenated ethane derivatives, including compounds containing multiple halogen substituents. His experimental approach involved treating ethylene glycol with an excess of fuming hydrochloric acid under elevated temperatures using a steam bath in sealed tubes, which resulted in the formation of 1,2-dichloroethane as the primary product.
The broader context of polyhalogenated compound discovery during this period reflects the rapid advancement in halogen chemistry during the latter half of the nineteenth century. Early investigations by researchers such as Sabanejew in 1883 and Mouneyrat in 1898 expanded the understanding of halogenation reactions and established fundamental synthetic methodologies. These pioneering studies laid the groundwork for more systematic investigations of compounds containing multiple different halogen atoms, such as this compound.
The development of synthetic routes to this compound gained momentum in the early twentieth century, with significant contributions from van de Walle and Henne in 1925. Their work, published in the Bulletin de la Classe des Sciences, Academie Royale de Belgique, described improved methodologies for producing polyhalogenated ethane derivatives through controlled halogenation processes. This research established the compound as accessible through bromine addition to 1,2-dichloroethylene at elevated temperatures around 70 degrees Celsius.
The compound's recognition as a distinct chemical entity was further solidified through subsequent investigations that characterized its physical and chemical properties. Early researchers documented its crystalline nature and established fundamental thermodynamic parameters that would prove essential for later applications in synthetic chemistry and industrial processes. These foundational studies established this compound as a well-defined member of the growing family of polyhalogenated organic compounds.
Nomenclature and Identification Systems
The systematic nomenclature of this compound reflects the evolution of chemical naming conventions throughout the late nineteenth and early twentieth centuries. The compound's primary International Union of Pure and Applied Chemistry name, this compound, follows the systematic approach that indicates the position and nature of halogen substituents on the ethane backbone. This nomenclature clearly identifies the vicinal positioning of both bromine and chlorine atoms on adjacent carbon atoms, distinguishing it from other constitutional isomers.
Alternative systematic names for the compound include 1,2-dichloro-1,2-dibromoethane, which presents the halogen substituents in reverse order but maintains the same positional information. The compound has also been identified in historical literature under the name ethane, 1,2-dibromo-1,2-dichloro-, following the parent hydrocarbon naming convention prevalent in earlier chemical nomenclature systems.
Table 1: Primary Identification Parameters for this compound
The compound's identification in chemical databases relies on several standardized systems. The International Chemical Identifier system provides the unique string InChI=1S/C2H2Br2Cl2/c3-1(5)2(4)6/h1-2H, while the corresponding International Chemical Identifier Key is represented as RJMDFMUPJANPGX-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous identification across global chemical databases and regulatory systems.
Historical synonyms reflect the evolution of chemical nomenclature practices. The compound has been referenced as 1,2-DBDCE in abbreviated form, though contemporary practices favor complete systematic names. International variants include the German designation 1,2-Dibrom-1,2-dichlorethan and the French equivalent 1,2-Dibromo-1,2-dichloroéthane, demonstrating the compound's recognition across different linguistic and regulatory frameworks.
Position in Halogenated Hydrocarbon Chemistry
This compound occupies a distinctive position within the broader classification of halogenated hydrocarbons, specifically as a member of the haloalkane family containing multiple different halogen substituents. The compound belongs to the subset of polyhalogenated alkanes that exhibit both chlorine and bromine substituents, making it a representative example of mixed halogen systems in organic chemistry.
Within the structural hierarchy of haloalkanes, this compound represents a vicinal dihalide system with additional complexity introduced by the presence of two different halogen types. This structural arrangement places it among compounds that demonstrate significant reactivity patterns characteristic of both organochlorine and organobromine chemistry. The compound's classification as a secondary haloalkane reflects the fact that each halogen-bearing carbon atom is attached to one other carbon atom within the ethane framework.
Table 2: Physical Properties Comparison with Related Halogenated Ethanes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | C₂H₂Br₂Cl₂ | 256.75 | -27 to -26 | 195 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | -35 | 83 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 9.8 | 131 |
The compound's position in halogenated hydrocarbon chemistry is further defined by its role as an intermediate in various synthetic transformations. Historical literature demonstrates its utility in the preparation of other halogenated compounds, particularly in reactions where selective halogen exchange or elimination reactions are desired. This synthetic versatility has established this compound as a valuable building block in the construction of more complex halogenated molecular architectures.
The stereochemical considerations surrounding this compound add another dimension to its classification within halogenated hydrocarbon chemistry. The compound exists as stereoisomers due to the presence of two chiral centers, creating possibilities for enantiomeric and diastereomeric relationships. The existence of both (1R,2R) and other stereoisomeric forms demonstrates the compound's significance in understanding stereochemical principles in polyhalogenated systems.
Historical Literature Review
The historical literature surrounding this compound reveals a systematic progression of scientific understanding from initial synthetic efforts to comprehensive characterization studies. The earliest documented investigations, beginning with Schorlemmer's 1881 work on halogenation reactions, established fundamental synthetic methodologies that would influence decades of subsequent research. Schorlemmer's contribution to the field extended beyond individual compound synthesis to encompass broader theoretical frameworks for understanding halogen substitution patterns in organic molecules.
The 1880s marked a period of intensive investigation into polyhalogenated compounds, with Sabanejew's contributions in 1883 providing additional synthetic pathways and analytical characterization methods. These early studies, published in Justus Liebigs Annalen der Chemie, established fundamental protocols for compound purification and identification that remained influential throughout the late nineteenth century. The systematic approach developed during this period emphasized careful temperature control and reaction monitoring, principles that continue to inform modern synthetic methodology.
Table 3: Chronological Development of Synthetic Methods
The early twentieth century witnessed significant advances in the theoretical understanding of halogenated compound behavior, with researchers like van de Walle and Henne contributing detailed mechanistic studies that explained the formation and reactivity patterns of polyhalogenated ethanes. Their 1925 publication in the Bulletin de la Classe des Sciences, Academie Royale de Belgique, provided comprehensive reaction condition optimization and yield improvement strategies that enhanced the practical accessibility of this compound.
The period between 1920 and 1950 saw the emergence of more sophisticated analytical techniques that enabled detailed characterization of compound purity and structural confirmation. Researchers like Mkrjan contributed to the understanding of compound stability and storage requirements, publishing findings that informed safe handling procedures and long-term preservation methods. These contributions were particularly significant given the compound's eventual applications in synthetic organic chemistry and materials science.
Later historical contributions, including work by Beit-Yannai, Rappoport, Shainyan, and Danilevich in 1997, demonstrated the continued relevance of this compound in contemporary chemical research. Their studies, published in the Journal of Organic Chemistry, explored advanced synthetic applications and mechanistic investigations that connected historical synthetic methodology with modern theoretical frameworks. This research trajectory illustrates the compound's enduring significance as both a synthetic intermediate and a model system for understanding halogen chemistry principles.
Properties
CAS No. |
683-68-1 |
|---|---|
Molecular Formula |
C2H2Br2Cl2 |
Molecular Weight |
256.75 g/mol |
IUPAC Name |
1,2-dibromo-1,2-dichloroethane |
InChI |
InChI=1S/C2H2Br2Cl2/c3-1(5)2(4)6/h1-2H |
InChI Key |
RJMDFMUPJANPGX-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Br)(Cl)Br |
Canonical SMILES |
C(C(Cl)Br)(Cl)Br |
Other CAS No. |
683-68-1 |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
1,2-DBDCE 1,2-dibromo-1,2-dichloroethane |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1,2-Dibromo-1,2-dichloroethane is primarily used as an intermediate in the production of other chemicals. Its reactivity allows it to participate in various chemical reactions:
- Production of Vinyl Chloride : A major application is its use in the synthesis of vinyl chloride, which is a precursor for polyvinyl chloride (PVC) production. This process involves the dehydrochlorination of 1,2-dichloroethane to produce vinyl chloride monomer (VCM) .
- Synthesis of Other Halogenated Compounds : It serves as a building block for various halogenated organic compounds used in pharmaceuticals and agrochemicals .
Environmental Remediation
Due to its properties as a dense non-aqueous phase liquid (DNAPL), this compound has been studied for its role in environmental remediation:
- Groundwater Contamination : It is frequently found at hazardous waste sites and has been implicated in groundwater contamination. Its degradation pathways under anaerobic conditions have been explored, highlighting its potential as a terminal electron acceptor in bioremediation processes .
- Bioremediation Techniques : Microbial communities capable of utilizing 1,2-dichloroethane and 1,2-dibromoethane have been identified. These microbes can facilitate the breakdown of these compounds into less harmful substances through processes such as organohalide respiration .
Fumigation and Pest Control
Historically, this compound has been utilized in agricultural settings:
- Soil Fumigant : It was employed as a soil fumigant to control pests and diseases in crops such as peaches and apples. Its effectiveness in eradicating nematodes and other soil-borne pathogens made it popular among farmers .
- Insect Fumigant : The compound was also used for fumigating stored grains and mushroom houses to protect against insect infestations .
Toxicological Considerations
While this compound has several applications, it is essential to consider its toxicological profile:
- Health Risks : Exposure to this compound has been associated with acute toxic effects, including neurological damage and carcinogenic potential. Studies have shown that inhalation exposure can lead to significant health issues such as toxic encephalopathy .
- Regulatory Status : Due to its toxicity and potential environmental impact, the use of this compound is subject to strict regulations by agencies such as the Environmental Protection Agency (EPA) .
Case Studies
Several case studies illustrate the applications and challenges associated with this compound:
Comparison with Similar Compounds
1,2-Dichloroethane (C₂H₄Cl₂; CAS 107-06-2)
- Structural Similarities : Both compounds are vicinal dihaloethanes with halogen atoms on adjacent carbons.
- Key Differences : Replacing bromine with chlorine reduces molecular weight (98.96 g/mol vs. 256.75 g/mol) and alters physical properties.
- Toxicity: 1,2-Dichloroethane is a known carcinogen and mutagen, primarily targeting the liver and kidneys .
- Environmental Fate : 1,2-Dichloroethane degrades aerobically via cytochrome P-450 enzymes, whereas 1,2-dibromo-1,2-dichloroethane undergoes reductive dehalogenation under anaerobic conditions, producing less halogenated intermediates .
1,2-Dibromoethane (C₂H₄Br₂; CAS 106-93-4)
- Reactivity : Bromine’s higher electronegativity compared to chlorine makes 1,2-dibromoethane more reactive in nucleophilic substitutions.
- Biodegradation : 1,2-Dibromoethane is preferentially degraded over 1,2-dichloroethane in mixed cultures, with a lower half-saturation coefficient (Kₛ = 1.8–3.7 mg/L vs. 15–25 mg/L for 1,2-dichloroethane) .
- Toxicity : Both compounds exhibit bacterial mutagenicity via episulfonium ion intermediates, but this compound’s mixed halogenation may lead to synergistic toxic effects .
Mixed Halogenated Ethanes
1-Bromo-1,2-dichloroethane (C₂H₃BrCl₂; CAS 73506-91-9)
- Structure: Contains one bromine and two chlorine atoms on non-adjacent carbons.
- Applications : Used as an intermediate in organic synthesis, though specific uses for this compound remain less documented .
- Detection : Both compounds are analyzed via GC-MS, but this compound’s higher molecular weight requires optimized ionization parameters .
1,2-Dibromo-3-chloropropane (C₃H₅Br₂Cl; CAS 96-12-8)
- Structural Divergence : A three-carbon chain with bromine and chlorine substituents.
- Toxicity: Known for reproductive toxicity, contrasting with this compound’s focus on mutagenicity .
Physicochemical and Environmental Properties
Table 1: Comparative Properties of Key Dihaloethanes
| Property | This compound | 1,2-Dichloroethane | 1,2-Dibromoethane |
|---|---|---|---|
| Molecular Weight (g/mol) | 256.75 | 98.96 | 187.86 |
| Halogen Substituents | Br, Cl | Cl | Br |
| Boiling Point (°C) | Not reported | 83.5 | 131.3 |
| Kₛ (mg/L) | Not studied | 15–25 | 1.8–3.7 |
| Mutagenicity | High (alkylation mechanism) | High | High |
- Volatility : Brominated compounds generally have lower volatility than chlorinated analogs due to higher molecular weights .
- Persistence : this compound’s mixed halogenation may slow degradation compared to 1,2-dichloroethane, increasing environmental persistence .
Toxicological and Regulatory Considerations
- Mechanism of Action : Like 1,2-dichloroethane and 1,2-dibromoethane, this compound likely forms reactive intermediates (e.g., episulfonium ions) that alkylate DNA, causing mutations .
Preparation Methods
Bromination of 1,2-Dichloroethylene
The most well-documented route to 1,2-dibromo-1,2-dichloroethane involves the direct bromination of 1,2-dichloroethylene. This method, first reported by van de Walle and Henne in 1925, employs elemental bromine under controlled thermal conditions . The reaction proceeds via electrophilic addition across the carbon-carbon double bond, yielding the vicinal dibromide.
Reaction Conditions and Mechanism
The bromination is typically conducted at 70°C in a non-polar solvent such as n-hexane . The mechanism follows a classic halogen addition pathway:
Anti-addition of bromine dominates, resulting in a trans-dibrominated product. However, the stereochemical outcome is influenced by the geometry of the starting alkene. For example, cis-1,2-dichloroethylene would yield a meso compound, whereas the trans isomer produces enantiomers .
Scalability and Industrial Relevance
This method is industrially viable due to its simplicity and the availability of raw materials. Large-scale reactions often omit solvents to reduce costs, though this necessitates precise temperature control to prevent polybromination or decomposition .
Stereochemical Control in Synthesis
The stereochemistry of this compound is critical for applications in asymmetric synthesis. The (1R,2R) enantiomer, for instance, has been isolated using chiral catalysts or resolved via chromatographic methods .
Factors Influencing Stereoselectivity
-
Solvent Polarity : Polar aprotic solvents like DMF favor ionic intermediates, enhancing stereochemical control .
-
Temperature : Lower temperatures (0–25°C) slow reaction kinetics, allowing for selective formation of desired stereoisomers .
Alternative Brominating Agents
While elemental bromine remains the standard reagent, N-bromosuccinimide (NBS) has been explored for controlled bromination under radical initiation . Though primarily used for allylic bromination, NBS can participate in dibromination reactions under specific conditions:
This method offers milder conditions (80–120°C) and reduced toxicity compared to bromine gas . However, yields are highly substrate-dependent, and scalability remains unproven.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bromination with Br₂ | Br₂, n-hexane | 70°C, 12–24 hr | High yield, industrial scalability | Toxic reagents, stereochemical mix |
| NBS-Mediated Bromination | NBS, radical initiator | 80–120°C, 48 hr | Mild conditions, reduced toxicity | Low yield, limited substrate scope |
Purification and Isolation
Crude this compound is typically purified via fractional distillation or column chromatography . The compound’s high molecular weight (256.75 g/mol) and polarity necessitate silica gel chromatography with non-polar eluents like hexane .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 1,2-dibromo-1,2-dichloroethane in laboratory settings?
- Methodological Answer : Synthesis typically involves halogenation of ethane derivatives using bromine and chlorine under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and X-ray crystallography to confirm stereochemistry. Thermodynamic properties (e.g., enthalpy of formation) can be derived via calorimetry, referencing analogous compounds like 1,2-dichloroethane and 1,2-dibromoethane .
Q. How can researchers experimentally determine thermodynamic parameters such as enthalpy changes for reactions involving this compound?
- Methodological Answer : Use reaction calorimetry to measure enthalpy changes (ΔrH°) under standardized conditions. Comparative studies with structurally similar compounds (e.g., 1,2-dichloroethane) provide baseline data. Computational methods like density functional theory (DFT) can validate experimental results, leveraging databases such as NIST Standard Reference Data .
Q. What analytical techniques are effective for detecting trace amounts of this compound in environmental matrices?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with accelerator mass spectrometry (AMS) for high-sensitivity detection of metabolites or degradation products. Solid-phase microextraction (SPME) pre-concentration improves detection limits in air and water samples. Cross-validate results with GC-MS to rule out matrix interferences .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the genotoxic and carcinogenic potential of this compound?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test, comet assay) to evaluate DNA adduct formation and chromosomal aberrations. For in vivo studies, use rodent models to monitor tumor incidence at target organs (e.g., liver, kidneys). Dose-response relationships should account for metabolic activation pathways, as seen in studies of 1,2-dichloroethane .
Q. How can microbial degradation pathways for halogenated ethanes like this compound be systematically investigated?
- Methodological Answer : Enrich anaerobic microbial cultures from contaminated sites and screen for dehalogenation activity via chloride/bromide ion release assays. Metagenomic sequencing can identify reductive dehalogenase (RD) gene clusters, as demonstrated in 1,2-dichloroethane-degrading Desulfitobacterium strains. Enzyme kinetics studies using purified RDs clarify substrate specificity .
Q. How should researchers address discrepancies between experimental data and predictive models for halogenated ethanes?
- Methodological Answer : When experimental observations (e.g., atmospheric dispersion behavior) conflict with model predictions (e.g., MRC correlation), conduct sensitivity analyses to identify model limitations. For instance, recalibrate parameters like vapor pressure or reactivity coefficients using empirical data from 1,2-dibromo-1,1-dichloroethane studies. Incorporate quantum mechanical calculations to refine intermolecular interaction terms .
Safety and Handling Considerations
- Critical Protocols : Handle this compound as a suspected carcinogen (Group 2A per IARC) and mutagen. Use fume hoods, impermeable gloves, and closed-system transfers to minimize exposure. Emergency procedures for pulmonary edema (e.g., oxygen therapy) must be in place, as recommended for structurally related chlorinated ethanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
